molecular formula C13H26N2O4 B1381518 tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate CAS No. 1803610-77-6

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate

Cat. No. B1381518
CAS RN: 1803610-77-6
M. Wt: 274.36 g/mol
InChI Key: WRJMUGGWRCHVFD-UHFFFAOYSA-N
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Description

“tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate” is a chemical compound with the CAS Number: 1803610-77-6 . It has a molecular weight of 274.36 . The IUPAC name for this compound is tert-butyl ((4- (2-aminoethoxy)tetrahydro-2H-pyran-4-yl)methyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Ceftolozane

This compound serves as an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .

Protecting Group in Organic Synthesis

The tert-butyl group within the molecule suggests its use as a protecting group for hydroxyl functionalities during organic synthesis. This allows chemists to perform reactions on other functional groups, like the amine group, without affecting the hydroxyl group.

Palladium-Catalyzed Synthesis

It is used in palladium-catalyzed synthesis processes to create N-Boc-protected anilines . This is crucial for the synthesis of complex organic molecules where the protection of the amine group is necessary.

Synthesis of Tetrasubstituted Pyrroles

The compound is utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have applications in pharmaceuticals and materials science.

Intermediate for Esterification Reactions

It acts as an intermediate in esterification reactions, which are fundamental in the production of various pharmaceuticals and fine chemicals .

Amination and Reduction Reactions

The compound is involved in amination and reduction reactions, which are key steps in the synthesis of numerous organic compounds, including active pharmaceutical ingredients .

Trityl Protection in Drug Synthesis

It is used for trityl protection in the multi-step drug synthesis process. Trityl groups are often used to protect amines during the synthesis of drug molecules .

Condensation Reactions

Lastly, it is employed in condensation reactions, which are essential for creating a wide range of organic compounds, particularly in the development of new drugs and polymers .

Safety and Hazards

The safety information pictograms for this compound are GHS05 and GHS07 . The signal word is "Danger" . The hazard statements are H302, H315, H318, and H335 .

properties

IUPAC Name

tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJMUGGWRCHVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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